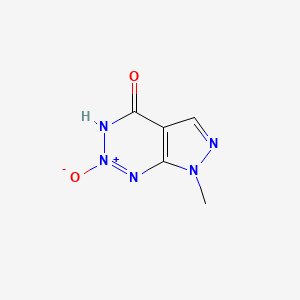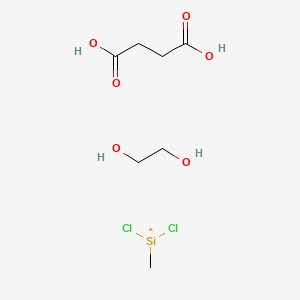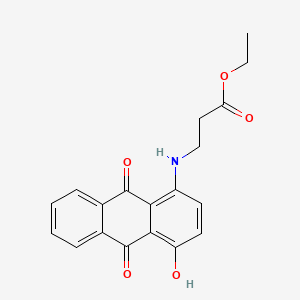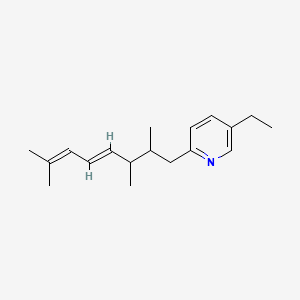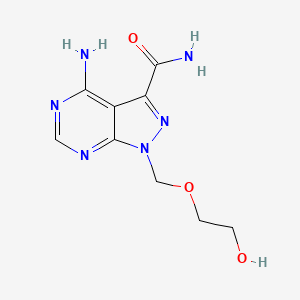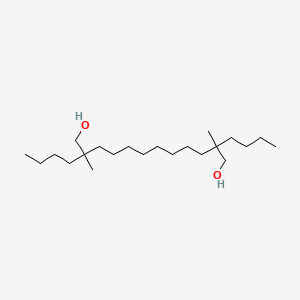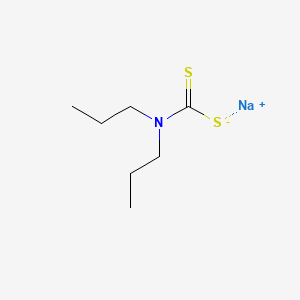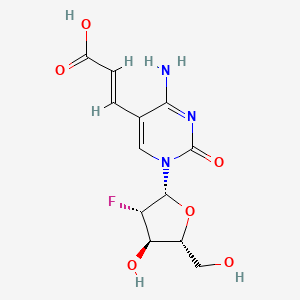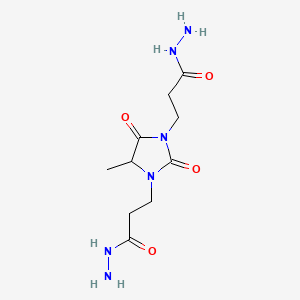
4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a heterocyclic compound with the molecular formula C₁₀H₁₈N₆O₄ and a molecular weight of 286.288 g/mol . This compound is known for its unique structure, which includes a 2,5-dioxoimidazolidine ring substituted with a methyl group and two propionohydrazide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary based on the desired yield and purity. Generally, the synthesis involves the reaction of appropriate hydrazides with a precursor imidazolidine compound under controlled conditions . Industrial production methods may involve optimization of these reactions to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by binding to key enzymes and proteins .
Comparaison Avec Des Composés Similaires
4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with similar compounds such as:
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide): This compound has an isopropyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.
1,3-Di(3-hydrazinyl-3-oxopropyl)-5-(1-methylethyl)imidazolidine-2,4-dione: This compound has a similar core structure but different substituents, leading to variations in its properties and applications.
Propriétés
Numéro CAS |
88122-26-3 |
|---|---|
Formule moléculaire |
C10H18N6O4 |
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
3-[3-(3-hydrazinyl-3-oxopropyl)-5-methyl-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C10H18N6O4/c1-6-9(19)16(5-3-8(18)14-12)10(20)15(6)4-2-7(17)13-11/h6H,2-5,11-12H2,1H3,(H,13,17)(H,14,18) |
Clé InChI |
UFALSMICOJZPHW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



